molecular formula C6HF4I B1611540 1,2,4,5-Tetrafluoro-3-iodobenzene CAS No. 5243-24-3

1,2,4,5-Tetrafluoro-3-iodobenzene

Cat. No.: B1611540
CAS No.: 5243-24-3
M. Wt: 275.97 g/mol
InChI Key: WCDGZBXJPUDDGP-UHFFFAOYSA-N
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Description

1,2,4,5-Tetrafluoro-3-iodobenzene is an organic compound with the chemical formula C6H2F4I. It is a colorless crystalline solid at room temperature. This compound is of significant interest in organic synthesis due to its unique chemical properties, which include the presence of both fluorine and iodine atoms on a benzene ring. These substituents impart distinct reactivity patterns, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,4,5-Tetrafluoro-3-iodobenzene can be synthesized through several methods. One common approach involves the iodination of 1,2,4,5-tetrafluorobenzene. This reaction typically uses iodine and a suitable oxidizing agent, such as nitric acid, under controlled conditions to introduce the iodine atom into the benzene ring .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1,2,4,5-Tetrafluoro-3-iodobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

    Cross-Coupling Reactions: This compound is a valuable substrate in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism by which 1,2,4,5-tetrafluoro-3-iodobenzene exerts its effects in chemical reactions involves the activation of the aromatic ring through the electron-withdrawing effects of the fluorine atoms. This activation facilitates nucleophilic substitution and cross-coupling reactions by stabilizing the transition states and intermediates. The iodine atom serves as a good leaving group, further enhancing the compound’s reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,4,5-Tetrafluoro-3-iodobenzene is unique due to the combination of fluorine and iodine substituents, which provide a balance of electronic effects and reactivity. This makes it a versatile intermediate in various synthetic applications, particularly in the formation of complex aromatic compounds through cross-coupling reactions .

Properties

IUPAC Name

1,2,4,5-tetrafluoro-3-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HF4I/c7-2-1-3(8)5(10)6(11)4(2)9/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCDGZBXJPUDDGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)I)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HF4I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50501799
Record name 1,2,4,5-Tetrafluoro-3-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50501799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5243-24-3
Record name 1,2,4,5-Tetrafluoro-3-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50501799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Iodo-4H-tetrafluorobenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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